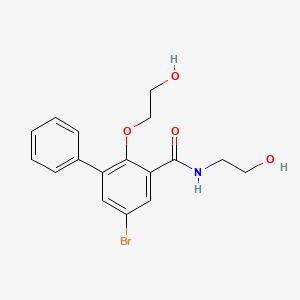![molecular formula C7H10O4 B13812087 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is a chiral compound with a unique structure that includes a formyloxolane ring and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a stereoselective cyclization reaction to form the oxolane ring, followed by formylation and subsequent acetic acid introduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation typically involves amines and coupling agents.
Major Products Formed
Oxidation: 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid.
Reduction: 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid.
Substitution: Various esters and amides depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The formyloxolane ring can interact with enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in biochemical reactions, influencing metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid
- 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid
- 2-[(2S,5R)-5-methyloxolan-2-yl]acetic acid
Uniqueness
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is unique due to its formyl group, which imparts distinct reactivity and potential for further chemical modifications. This sets it apart from similar compounds that may lack the formyl group or have different substituents .
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid |
InChI |
InChI=1S/C7H10O4/c8-4-6-2-1-5(11-6)3-7(9)10/h4-6H,1-3H2,(H,9,10)/t5-,6+/m0/s1 |
Clave InChI |
QADSJCWXPCYUCQ-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CC(=O)O)C=O |
SMILES canónico |
C1CC(OC1CC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
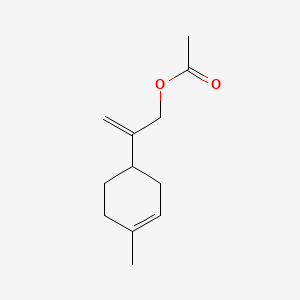
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)

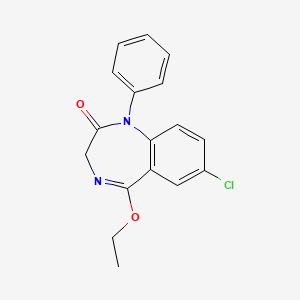

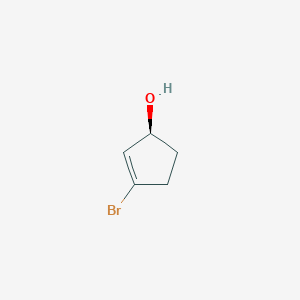
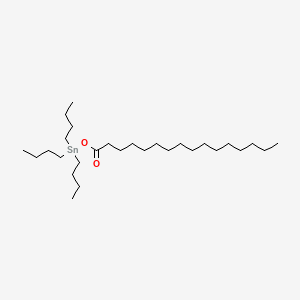
![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
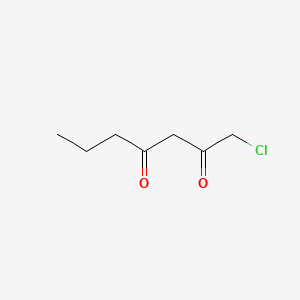
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)

